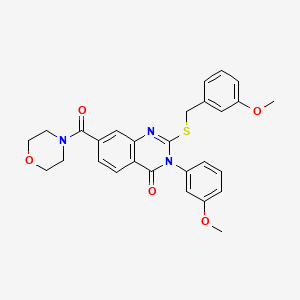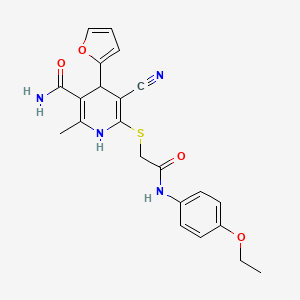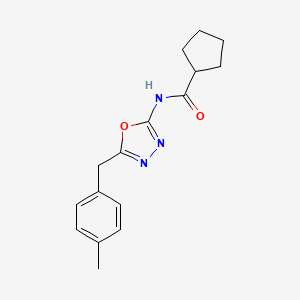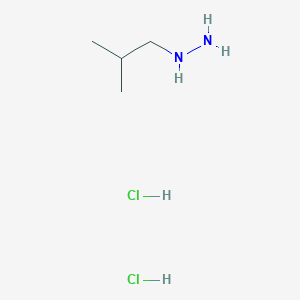![molecular formula C25H27N5O B2521876 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 900897-56-5](/img/structure/B2521876.png)
2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a complex organic molecule that is likely to have a heterocyclic structure based on the presence of pyrazolo[1,5-a]pyrimidine in its name. This suggests that the compound features a pyrazole ring fused to a pyrimidine ring, which is a common structure in pharmaceuticals and agrochemicals due to their diverse biological activities.
Synthesis Analysis
Although the specific synthesis of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is not detailed in the provided papers, a related synthesis can be found in the first paper. The synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters were optimized to achieve an 88.5% yield of the product at 115°C for 4 hours . This method could potentially be adapted for the synthesis of the target compound by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of the target compound would include a piperazine ring attached to a 2-hydroxyethyl group, as well as a complex pyrazolo[1,5-a]pyrimidine system with methyl and phenyl substitutions. The structure is likely to be confirmed by spectroscopic methods such as NMR, IR, or mass spectrometry, as is common in organic chemistry to ensure the correct compound has been synthesized .
Chemical Reactions Analysis
The second paper provides insight into the chemical reactivity of a related compound, where a pyrazolo[1,5-c]pyrimidine derivative undergoes various reactions including condensation, isomerization, and dehydrative cyclization . These reactions are indicative of the potential reactivity of the pyrazolo[1,5-a]pyrimidine moiety in the target compound. Electrophilic substitution reactions are also mentioned, suggesting that the compound could undergo further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not directly reported in the provided papers. However, based on the structure, one could predict that the compound would exhibit properties typical of aromatic heterocycles, such as moderate to low solubility in water, potential for hydrogen bonding due to the hydroxyethyl group, and stability under standard conditions. The presence of the piperazine ring might also confer basic properties to the compound, which could affect its solubility and reactivity .
Relevant Case Studies
No specific case studies are mentioned in the provided papers. However, the antibacterial activities of related compounds suggest that the target compound could also be evaluated for its potential biological activities. The synthesized compounds in the second paper showed slight to moderate activity against various microorganisms, indicating that the target compound might also possess similar properties and could be a candidate for further biological testing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Compounds related to "2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol" have been synthesized through various methods, including condensation reactions and cyclization processes. These methods facilitate the creation of a diverse array of polyazaheterocyclic compounds and pyrazolopyrimidines, which are of significant interest due to their structural complexity and potential pharmacological properties. For instance, the work by Sutherland, Tennant, and Vevers (1973) explores the chemistry of polyazaheterocyclic compounds, highlighting the intricacies of condensation reactions and the Dimroth rearrangement, which are fundamental in synthesizing such complex molecules (Sutherland, Tennant, & Vevers, 1973).
Biological Activities
The biological evaluation of compounds structurally related to "2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol" has shown promising results in various fields, including antimicrobial, anti-inflammatory, and anticancer activities. For example, Atta et al. (2011) synthesized novel diphenylindolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines and evaluated their antibacterial activities, demonstrating the potential of these compounds in combating bacterial infections (Atta, Farahat, Ghobashy, & Marei, 2011). Similarly, Aggarwal et al. (2014) investigated the anti-inflammatory and antimicrobial properties of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, uncovering their potential as therapeutic agents (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. It’s important to note that the compound is intended for research use only and is not intended for human or veterinary use.
Eigenschaften
IUPAC Name |
2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOJIJARWDIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)


![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)




![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)
![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)